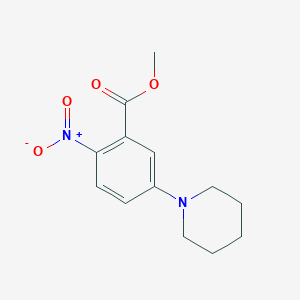

Methyl 2-nitro-5-piperidinobenzenecarboxylate

Description

Properties

IUPAC Name |

methyl 2-nitro-5-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-13(16)11-9-10(5-6-12(11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJNFWVGBAEMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-nitro-5-piperidinobenzenecarboxylate

Introduction

Methyl 2-nitro-5-piperidinobenzenecarboxylate is a substituted nitroaromatic compound featuring a piperidine moiety. Molecules with this structural motif are of significant interest to researchers in medicinal chemistry and drug development. The electron-withdrawing nitro group and the electron-donating piperidine ring create a unique electronic environment, making this compound a valuable intermediate for the synthesis of more complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis of this target compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind the chosen synthetic strategy. The primary route discussed is the Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most efficient and logical pathway for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves the displacement of a leaving group on an aromatic ring by a nucleophile.

Mechanistic Rationale and Causality

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the SNAr reaction is facilitated when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs).[1][2]

-

Activation by the Nitro Group: The key to this synthesis is the nitro group (-NO₂) positioned ortho to the reaction site. This group strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It achieves this by withdrawing electron density from the ring, making the carbon atoms more electrophilic.

-

Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The first and rate-determining step is the attack of the nucleophile (piperidine) on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The presence of the nitro group in the ortho or para position is critical because it allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group, significantly stabilizing this intermediate.[1][2] This stabilization lowers the activation energy of the first step, allowing the reaction to proceed.

-

Choice of Leaving Group: The nature of the leaving group (typically a halide) is also important. For SNAr reactions, the order of reactivity is generally F > Cl > Br > I.[5] Although counterintuitive to trends in Sₙ1/Sₙ2 reactions, fluorine's high electronegativity makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining addition step. Therefore, Methyl 2-nitro-5-fluorobenzoate is the ideal starting material for this synthesis.

Reaction Workflow Diagram

The overall synthetic process can be visualized as a straightforward workflow from starting materials to the final purified product.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale.

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Methyl 2-nitro-5-fluorobenzoate | 199.14 | 10.0 | 1.99 g | Electrophile |

| Piperidine | 85.15 | 12.0 | 1.25 mL (1.02 g) | Nucleophile |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g | Base |

| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Solvent |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | ~100 mL | Extraction Solvent |

| Deionized Water (H₂O) | 18.02 | - | ~100 mL | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-nitro-5-fluorobenzoate (1.99 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

-

Addition of Nucleophile: Begin stirring the suspension at room temperature. Slowly add piperidine (1.25 mL, 12.0 mmol) to the mixture using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the insoluble potassium carbonate by vacuum filtration, washing the solid with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting dark residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash with deionized water (3 x 30 mL) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product. [6]6. Purification: The crude product, typically an amber oil or a low-melting solid, can be purified by either:

-

Recrystallization: Using a solvent system like methanol or ethanol/water.

-

Silica Gel Column Chromatography: Using a gradient eluent system, starting with hexanes and gradually increasing the polarity with ethyl acetate. [7]7. Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The expected yield of the purified product is typically in the range of 70-90%.

-

Conclusion

The synthesis of this compound is reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this method hinges on the electronic activation of the aromatic ring by a strategically placed ortho nitro group, which stabilizes the key Meisenheimer complex intermediate. By selecting an appropriate halo-substituted precursor, such as Methyl 2-nitro-5-fluorobenzoate, and employing standard laboratory procedures, this valuable chemical intermediate can be produced in high yield and purity, making it readily accessible for further applications in research and development.

References

-

Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

-

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate - PMC - NIH. National Institutes of Health. [Link]

-

Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - NIH. National Institutes of Health. [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing). RSC Publishing. [Link]

-

Nucleophilic Aromatic Substitution - YouTube. YouTube. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. MDPI. [Link]

-

Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N - ACS Publications. American Chemical Society. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-nitro-5-piperidinobenzenecarboxylate chemical properties"

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-nitro-5-piperidinobenzenecarboxylate

Executive Summary

This compound is a substituted aromatic compound featuring a unique combination of functional groups that make it a molecule of significant interest for chemical synthesis and drug discovery. The structure incorporates an electron-withdrawing nitro group positioned ortho to a methyl ester, and a strongly electron-donating piperidine ring in the para position relative to the nitro group. This electronic arrangement dictates its reactivity, spectroscopic characteristics, and potential as a versatile intermediate. This guide provides a comprehensive overview of its predicted physicochemical properties, proposes robust synthetic routes and characterization methodologies, explores its chemical reactivity for further derivatization, and discusses its potential applications as a scaffold in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Structural Analysis

The core of this compound is a benzene ring substituted with three key functional groups:

-

Methyl Ester (-COOCH₃): Located at position 1, this group is a site for facile hydrolysis to the corresponding carboxylic acid, enabling the synthesis of amides and other derivatives.

-

Nitro Group (-NO₂): At position 2, this powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also a key functional handle for reduction to an amine.

-

Piperidine Ring: Attached at position 5, this saturated heterocycle is a common motif in pharmaceuticals. It acts as an electron-donating group through resonance and significantly increases the molecule's lipophilicity and basicity, which can enhance pharmacokinetic profiles.[1]

The interplay between the electron-withdrawing nitro group and the electron-donating piperidine group creates a "push-pull" system that influences the molecule's overall electronic properties and reactivity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value | Rationale / Source Analogue |

| Molecular Formula | C₁₃H₁₆N₂O₄ | Based on structure |

| Molecular Weight | 280.28 g/mol | Based on structure |

| CAS Number | 773071-23-1 | ChemicalBook[2] |

| Appearance | Yellow to orange solid | Nitroaromatic compounds are typically colored. |

| LogP | ~2.5 - 3.5 | Calculated estimate; presence of lipophilic piperidine and aromatic rings balanced by polar nitro and ester groups. |

| pKa (Conjugate Acid) | ~5-6 | The basicity of the piperidine nitrogen is reduced by the electron-withdrawing nature of the aromatic ring. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); poorly soluble in water. | Typical for moderately polar organic molecules. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The most logical and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring, making the halogen at the 5-position susceptible to displacement by a nucleophile like piperidine. A plausible starting material is Methyl 2-nitro-5-chlorobenzoate or the corresponding bromo-analogue.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via SNAr

This protocol is a validated, general procedure for the synthesis of related aminobenzoates.[3]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-nitro-5-bromobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

-

Addition of Nucleophile: Add piperidine (1.2-1.5 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Anticipated Spectroscopic Data

The structure of the final compound would be confirmed using standard spectroscopic methods.

| Technique | Anticipated Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The proton ortho to the nitro group will be the most downfield. Methyl Ester: A singlet around 3.9 ppm. Piperidine Protons: Multiple signals in the aliphatic region (~1.6-3.4 ppm), corresponding to the axial and equatorial protons of the piperidine ring. |

| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). The carbons attached to the nitro and piperidine groups will be clearly identifiable. Ester Carbonyl: A signal around 165 ppm. Ester Methyl: A signal around 52 ppm. Piperidine Carbons: Three distinct signals in the aliphatic region (~24-50 ppm). |

| FTIR | N-O Stretch (Nitro): Strong, characteristic absorbances around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). C=O Stretch (Ester): A strong absorbance around 1720 cm⁻¹. C-N Stretch: Absorbances in the 1200-1350 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 281.12. |

Chemical Reactivity and Derivatization Potential

This molecule is a versatile intermediate, with three primary sites for chemical modification.

Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a cornerstone transformation in medicinal chemistry. This opens up a vast array of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization.

-

Protocol: Nitro Reduction with Tin(II) Chloride

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Heat the mixture to reflux (60-80 °C) for 1-3 hours, monitoring by TLC.

-

After cooling, carefully basify the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

-

Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield Methyl 2-amino-5-piperidinobenzenecarboxylate.

-

Hydrolysis of the Methyl Ester

Saponification of the methyl ester to the corresponding carboxylic acid provides another critical functional handle. The resulting 2-nitro-5-piperidinobenzoic acid can be coupled with amines to form amides, a common structural motif in drug candidates.

-

Protocol: Ester Hydrolysis with Lithium Hydroxide [1]

-

Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-nitro-5-piperidinobenzoic acid.

-

Caption: Key derivatization pathways from the parent molecule.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for drug discovery programs.

-

Scaffold for Biologically Active Molecules: The piperidine moiety is a well-established component of many pharmaceuticals, often used to improve solubility, modulate pKa, and enhance binding to biological targets.[1]

-

Role of the Nitro Group: Aromatic nitro groups are found in numerous antibacterial and antiparasitic drugs.[4][5] They can act as bio-reducible moieties, where enzymatic reduction within a target cell or microorganism leads to the formation of cytotoxic reactive nitrogen species.[4][6] Therefore, the parent molecule itself could be screened for such activities.

-

Intermediate for Kinase Inhibitors: The 2-aminobenzoic acid scaffold (accessible after nitro reduction and hydrolysis) is a key fragment in various kinase inhibitors, where it can interact with the hinge region of the ATP-binding site.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Hazards: Based on analogous nitroaromatic compounds, it should be considered harmful if swallowed and a potential skin and eye irritant.[7][8]

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves should be worn at all times.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its synthesis is straightforward via standard organic chemistry reactions. The strategic placement of the nitro, ester, and piperidine functional groups provides three distinct and chemically orthogonal handles for derivatization. This versatility makes it a valuable building block for creating libraries of complex molecules for screening in drug discovery, particularly in the areas of oncology and infectious diseases.

References

-

PubChem. Methyl 2-methyl-5-nitrobenzoate. National Institutes of Health. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

NIH. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

ResearchGate. (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

PubChem. Methyl 2-amino-5-nitrobenzoate. National Institutes of Health. [Link]

-

ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 773071-23-1 [m.chemicalbook.com]

- 3. Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preamble: Charting the Course for a Novel Chemical Entity

An In-Depth Technical Guide to the Experimental Characterization of Methyl 2-nitro-5-piperidinobenzenecarboxylate (CAS 773071-23-1)

In the landscape of drug discovery and chemical biology, countless novel molecules are synthesized with theoretical potential, yet lack the empirical data to define their biological and toxicological profiles. This compound (CAS No. 773071-23-1) is one such entity. A survey of the public scientific literature reveals a conspicuous absence of experimental data for this compound. This guide, therefore, is not a retrospective summary but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step framework for the systematic experimental characterization of this and other novel chemical entities.

We will proceed with the tacit understanding that this compound is a research chemical of unknown biological activity and toxicological profile.[1] Our approach will be grounded in established methodologies, explaining not just what to do, but why each step is a critical component of a self-validating system of inquiry. This guide will leverage insights from related chemical classes—nitroaromatics and piperidine-containing compounds—to inform our experimental design.

Part 1: Foundational Characterization and Synthesis

Before any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test article must be unequivocally established. This foundational step is non-negotiable for the integrity of all subsequent data.

Synthesis and Purity Assessment

A plausible synthetic route for this compound would involve the nucleophilic aromatic substitution of a suitable starting material, such as methyl 5-chloro-2-nitrobenzoate or methyl 5-fluoro-2-nitrobenzoate, with piperidine.

Hypothetical Synthesis Protocol:

-

To a solution of methyl 5-fluoro-2-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Purity assessment is then paramount. A combination of analytical techniques should be employed to ensure a purity of >95%, the standard for most biological screening.

| Analytical Technique | Purpose | Expected Outcome for C₁₃H₁₆N₂O₄ |

| ¹H and ¹³C NMR | Structural confirmation and purity | Signals corresponding to the methyl ester, piperidine ring, and the trisubstituted benzene ring protons and carbons. |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with a mass corresponding to the expected molecular weight (264.28 g/mol ).[2] |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Provides the elemental composition, confirming the molecular formula. |

| HPLC-UV | Quantitative purity determination | A single peak with an area percentage >95% at an appropriate UV wavelength. |

Physicochemical Properties

Understanding the physicochemical properties is crucial for designing formulation strategies for in vitro and in vivo studies. These can be predicted using computational tools (e.g., SwissADME, ChemDraw) and later confirmed experimentally.

| Property | Predicted Value | Significance |

| Molecular Weight | 264.28 g/mol | Adheres to Lipinski's Rule of Five (<500 Da). |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity and potential for good membrane permeability. |

| pKa (most basic) | ~5.0 - 6.0 (Piperidine Nitrogen) | The compound will be partially protonated at physiological pH, which can influence solubility and target engagement. |

| Aqueous Solubility | Low | Expected to be poorly soluble in water; may require a cosolvent like DMSO for in vitro assays. |

Part 2: A Tiered Strategy for In Vitro Biological Evaluation

A tiered approach to in vitro testing is efficient, cost-effective, and allows for go/no-go decisions at each stage. We will begin with broad cytotoxicity screening before moving to more focused mechanistic and safety-related assays.

Tier 1: General Cytotoxicity Screening

The initial goal is to determine if the compound exhibits cytotoxic activity against a panel of human cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, as it measures cell density by quantifying total cellular protein.[3]

Detailed Protocol: SRB Cytotoxicity Assay

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. Include wells for "no cell" and "no treatment" controls.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM). Add the compound dilutions to the appropriate wells. The final DMSO concentration should be kept constant and low (<0.5%).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Tier 2: Hypothesis-Driven Mechanistic Assays

Should the compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. The presence of the nitroaromatic moiety is a key structural alert. Nitro compounds can be bioreduced to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage.[4] Some nitrobenzoates have also shown activity against M. tuberculosis.[5]

Hypothetical Mechanism: Redox Cycling and Oxidative Stress

The nitro group can undergo enzymatic reduction, particularly under hypoxic conditions, leading to the generation of reactive oxygen species (ROS) and cellular damage.

Recommended Mechanistic Assays:

-

ROS Detection Assay: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels in cells treated with the compound.

-

Hypoxia Selectivity Assay: Compare the cytotoxicity of the compound under normoxic (21% O₂) and hypoxic (<1% O₂) conditions. Increased potency in hypoxia would support a bioreductive mechanism.[6]

-

Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound, which is a known risk for aromatic amines that can be formed from nitro reduction.[1][7]

Tier 3: In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.

Metabolic Stability

The piperidine ring is a common site of metabolism by cytochrome P450 enzymes, particularly CYP3A4.[8][9] N-dealkylation and C-hydroxylation are common metabolic pathways.[8]

Protocol: Liver Microsomal Stability Assay

-

Preparation: Thaw pooled human liver microsomes (HLM) and prepare a reaction mixture containing phosphate buffer and the compound at a final concentration of 1 µM.

-

Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a pre-warmed NADPH-regenerating solution.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

Part 3: In Vivo Characterization

If the compound shows promising in vitro potency, selectivity, and an acceptable in vitro ADMET profile, preliminary in vivo studies can be initiated.

Maximum Tolerated Dose (MTD) Study

An acute MTD study in rodents (e.g., mice) is performed to determine the dose range for efficacy studies and to identify potential acute toxicities.

General Protocol: Acute MTD Study in Mice

-

Animal Acclimation: Acclimate healthy mice for at least one week.

-

Dose Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) to small groups of mice at escalating dose levels.

-

Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Pharmacokinetic (PK) Study

A PK study is essential to understand how the compound is absorbed, distributed, metabolized, and eliminated in a living system.

| PK Parameter | Description |

| Cₘₐₓ | Maximum plasma concentration |

| Tₘₐₓ | Time to reach Cₘₐₓ |

| AUC | Area under the curve (total drug exposure) |

| t₁/₂ | Half-life |

| F% | Bioavailability (for oral dosing) |

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, experimental strategy for the characterization of this compound. By following this tiered and logical progression—from foundational chemical characterization to in vitro biological evaluation and finally to in vivo studies—researchers can systematically build a robust data package for any novel chemical entity. The integration of data from each stage will inform a holistic understanding of the compound's potential as a therapeutic agent or its liabilities as a toxicant. The journey from a CAS number to a well-characterized molecule is a cornerstone of chemical and pharmaceutical research, and this guide provides a reliable map for that journey.

References

-

Adams, G. E., et al. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. International Journal of Radiation OncologyBiologyPhysics, 5(3), 475-477. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Li, A., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of the American Chemical Society, 133(26), 10208-10220. [Link]

-

Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(1), 42-49. [Link]

-

Krátký, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116853. [Link]

-

Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]

-

Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 6982. [Link]

-

Zhang, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1261545. [Link]

-

ResearchGate. Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. [Link]

-

Francisco, D. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

-

Leśniak, A., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(7), 811. [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. [Link]

-

ResearchGate. How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. [Link]

-

An, F., & Li, Z. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

Kulyashova, E. A., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

-

PubChem. Methyl 2-amino-5-nitrobenzoate. [Link]

-

BIOGEN Científica. This compound. [Link]

-

PubMed. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

-

PubChem. Methyl 2-methyl-5-nitrobenzoate. [Link]

-

ChemBK. Methyl 2-methoxy-5-nitrobenzoate. [Link]

Sources

- 1. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-nitro-5-piperidinobenzenecarboxylate

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of Methyl 2-nitro-5-piperidinobenzenecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques, ensuring a thorough understanding of the molecule's structural and electronic properties.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group, a methyl ester, and a piperidine ring on a benzene core, gives rise to a unique spectroscopic fingerprint. Accurate and comprehensive analysis is paramount for confirming its identity, purity, and for elucidating its chemical behavior. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. The rationale behind experimental choices and the interpretation of the resulting data will be discussed in detail, providing a robust framework for its characterization. The presence of the nitro group, a strong electron-withdrawing group, is known to significantly influence the electronic environment of the aromatic ring, a key aspect that will be explored through spectroscopic analysis.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the piperidine ring protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the piperidine group will significantly influence the chemical shifts of the aromatic protons.[1][2]

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 3H | The exact shifts and coupling patterns will depend on the substitution pattern. The proton ortho to the nitro group is expected to be the most downfield. |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | The electronegative oxygen atom deshields the methyl protons, shifting them downfield.[3] |

| Piperidine Protons (α to N) | 3.0 - 3.5 | Multiplet | 4H | Protons on the carbons directly attached to the nitrogen atom are deshielded. |

| Piperidine Protons (β, γ to N) | 1.5 - 2.0 | Multiplets | 6H | These protons are in a more aliphatic environment and will appear further upfield. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds).

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

B. ¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure.

Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (-C=O) | 160 - 170 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom.[1] |

| Aromatic Carbons | 110 - 150 | The carbon attached to the nitro group will be significantly downfield, while the carbon attached to the piperidine group will be shifted upfield due to the electron-donating effect.[4] |

| Methyl Ester (-OCH₃) | ~52 | This aliphatic carbon is shielded compared to the aromatic carbons.[3] |

| Piperidine Carbons (α to N) | 45 - 55 | The carbons directly bonded to the nitrogen are deshielded. |

| Piperidine Carbons (β, γ to N) | 20 - 30 | These carbons are in a more typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup:

-

Use a broadband probe to observe the entire ¹³C chemical shift range.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Acquisition: Acquire a larger number of scans compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the deuterated solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectrum: The FT-IR spectrum of this compound will show characteristic absorption bands for the nitro group, the ester carbonyl group, the C-N bonds of the piperidine ring, and the aromatic C-H and C=C bonds.

Data Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Nitro Group (NO₂) | 1500 - 1560 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| Ester Carbonyl (C=O) | 1700 - 1730 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (Piperidine) | 2850 - 3000 | Stretching |

| C-N (Piperidine) | 1000 - 1250 | Stretching |

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Bring the sample into contact with the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

FT-IR Analysis Workflow Diagram

Caption: Workflow for FT-IR Spectroscopic Analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrum: For this compound, the molecular ion peak (M⁺) is expected. The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the nitro group, and fragmentation of the piperidine ring. The fragmentation of nitroaromatic compounds often involves the loss of NO₂.[5][6]

Data Interpretation:

| m/z Value | Possible Fragment | Interpretation |

| [M]⁺ | C₁₃H₁₆N₂O₄⁺ | Molecular Ion |

| [M - OCH₃]⁺ | C₁₂H₁₃N₂O₃⁺ | Loss of the methoxy radical |

| [M - NO₂]⁺ | C₁₃H₁₆NO₂⁺ | Loss of the nitro group |

| Further Fragments | Various | Fragmentation of the piperidine ring and aromatic core |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an ESI source in positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximize the signal of the ion of interest.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data over a relevant m/z range.

-

Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry Analysis.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, and Mass Spectrometry, provides a robust and self-validating system for its structural elucidation and characterization. The interplay of the electron-withdrawing nitro group and the electron-donating piperidine and methyl ester functionalities creates a distinct spectroscopic signature. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the identity and purity of this compound, a critical step in its potential development for various applications. The use of nitro-containing compounds in pharmaceuticals is well-established, and a thorough understanding of their structure is crucial for predicting their biological activity and mechanism of action.[7][8]

V. References

-

Egsgaard, H., & Carlsen, L. (1996). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups, Supplement F2: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

-

Brainly. (2023). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information for an article. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

-

Serbina, N. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. [Link]

-

Szymański, P., et al. (2017). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Current Medicinal Chemistry, 24(27), 2948-2977. [Link]

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. brainly.com [brainly.com]

- 3. rsc.org [rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-nitro-5-piperidinobenzenecarboxylate: A Proposed Mechanism of Action and Framework for Experimental Validation

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-nitro-5-piperidinobenzenecarboxylate is a synthetic organic compound featuring a nitroaromatic core, a piperidine moiety, and a methyl ester. While this molecule is available as a research chemical, a review of current scientific literature reveals a lack of specific data on its biological activity and mechanism of action. This guide, therefore, provides a technically-grounded framework for its investigation. We posit a primary mechanism centered on the bioactivation of the nitro group via enzymatic reduction—a well-established paradigm for this chemical class.[1][2] This process is hypothesized to generate cytotoxic reactive nitrogen and oxygen species. The guide further explores the potential modulating roles of the piperidine and methyl ester groups in the compound's pharmacokinetics and pharmacodynamics. Finally, we present a logical, self-validating series of experimental protocols designed to systematically test this hypothesis, providing researchers and drug development professionals with a comprehensive roadmap for characterizing this and similar nitroaromatic compounds.

Introduction: Deconstructing the Molecular Architecture

This compound is defined by three key functional domains that are known to influence biological activity:

-

The Nitroaromatic System: The benzene ring substituted with a nitro group (–NO₂) is a potent electron-withdrawing system. This feature is the cornerstone of the bioactivity of many therapeutic agents, including antibacterial, anticancer, and antiprotozoal drugs.[3] The nitro group itself is often a "pro-toxin," requiring intracellular metabolic activation to exert its effects.[4]

-

The Piperidine Moiety: Piperidine is a saturated heterocycle prevalent in numerous natural alkaloids and synthetic pharmaceuticals. Its presence can significantly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, thereby affecting membrane permeability, target binding, and overall pharmacology.[5]

-

The Methyl Ester Group: The carboxylate is esterified with a methyl group. This modification renders the molecule less polar than its corresponding carboxylic acid, which can enhance its ability to cross biological membranes. It is plausible that this ester acts as a prodrug handle, undergoing hydrolysis by intracellular esterases to release the potentially more active carboxylate form.[6]

Given the absence of direct experimental data for this specific molecule, this guide will proceed by inferring its likely mechanism from these well-characterized structural components.

Core Mechanistic Hypothesis: Bioactivation via Nitroreduction

The central hypothesis for the mechanism of action of this compound is that it functions as a prodrug, activated by the enzymatic reduction of its nitro group. This pathway is a hallmark of nitroaromatic drugs and toxins.[1][2]

The process is typically initiated by one- or two-electron reductases (e.g., nitroreductases, NTRs), which are often more active or uniquely present in target organisms like anaerobic bacteria, protozoa, or within the hypoxic microenvironments of solid tumors.[1]

The proposed bioactivation cascade is as follows:

-

One-Electron Reduction: The nitro group accepts an electron to form a nitro radical anion (NO₂•⁻). In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals (O₂•⁻), a type of Reactive Oxygen Species (ROS).[4]

-

Further Reduction: Under low-oxygen (hypoxic) conditions, the nitro radical anion can undergo further reduction steps, yielding highly reactive and cytotoxic intermediates, including the nitroso (–NO) and hydroxylamine (–NHOH) derivatives.[2][4]

-

Generation of Cytotoxic Species: These intermediates are unstable and can lead to the formation of Reactive Nitrogen Species (RNS) and other ROS. These reactive species can indiscriminately damage critical cellular macromolecules.[7]

-

DNA Damage: Strand breaks, base modifications, and adduct formation, leading to mutagenicity and cell death.

-

Protein Dysfunction: Oxidation of amino acid residues and inactivation of essential enzymes.

-

Lipid Peroxidation: Damage to cellular membranes, disrupting their integrity and function.

-

This proposed pathway provides a clear, testable model for the compound's potential biological effects.

Caption: Proposed bioactivation pathway for nitroaromatic compounds.

A Framework for Experimental Validation

To rigorously test the hypothesized mechanism of action, a multi-step experimental plan is required. The following protocols are designed to be self-validating, where the results of one experiment inform and support the next.

Objective 1: Establish Baseline Cytotoxicity

The first essential step is to determine if the compound exhibits biological activity and at what concentration. A standard cell viability assay is the method of choice.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a 96-well plate with the chosen cell lines (e.g., a panel of bacterial strains, cancer cells, and a non-cancerous mammalian cell line like Vero for selectivity assessment) at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for a defined period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 20 µL of a 5 mg/mL stock) and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]

-

Solubilization & Readout: Remove the medium and dissolve the formazan crystals by adding a solubilizing agent (e.g., 100 µL of DMSO). Measure the absorbance of each well on a microplate reader at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀).

Causality and Rationale: This experiment establishes a dose-response relationship. A low IC₅₀ value against target cells and a high IC₅₀ against control mammalian cells would indicate potent and selective activity, justifying further mechanistic studies.

Caption: Experimental workflow for the MTT cell viability assay.[7]

Objective 2: Interrogate the Nitroreduction-Dependent Mechanism

If the compound is active, the next step is to directly test the central hypothesis of reductive bioactivation.

Protocol 2A: Hypoxia vs. Normoxia Cytotoxicity Assay

-

Methodology: Perform the MTT assay (as described in 3.1) in parallel under two conditions: standard normoxic conditions (~21% O₂) and hypoxic conditions (e.g., 1% O₂), which can be achieved using a specialized hypoxia chamber.

-

Rationale: As oxygen participates in the futile cycling of the nitro radical anion, the cytotoxicity of many nitroaromatic compounds is significantly enhanced under hypoxia.[1] If the compound's IC₅₀ is substantially lower in hypoxic conditions, it provides strong evidence for a reductive activation mechanism.

Protocol 2B: Nitroreductase (NTR) Dependency Assay

-

Methodology: Utilize paired cell lines with differential NTR expression. For example, test the compound on bacterial strains with known NTR genes knocked out, or on cancer cell lines engineered to overexpress a specific human or bacterial NTR.

-

Rationale: If the compound's activity is dependent on enzymatic reduction, its potency will directly correlate with the level of active NTR. Cells lacking the relevant NTR should be significantly more resistant to the compound, while those overexpressing it should be more sensitive. This experiment directly links the compound's effect to the hypothesized enzymatic machinery.

Expected Data Summary

The results from these experiments can be summarized to build a compelling mechanistic story.

| Condition | Cell Line | Expected IC₅₀ (µM) | Interpretation |

| Baseline | Target Cancer Cell (e.g., HCT116) | 5.0 | Compound has baseline cytotoxic activity. |

| Non-Target Cell (e.g., Vero) | > 50 | Compound shows selectivity for target cells. | |

| Oxygen Level | HCT116 (Normoxia, 21% O₂) | 5.0 | Reference activity level. |

| HCT116 (Hypoxia, 1% O₂) | 0.5 | 10-fold increase in potency , supporting a reductive activation mechanism. | |

| NTR Expression | HCT116 (Wild-Type) | 5.0 | Reference activity level. |

| HCT116 (NTR Knockout) | > 50 | Loss of activity , indicating NTR is required for bioactivation. | |

| HCT116 (NTR Overexpressing) | 0.8 | Increased sensitivity , confirming NTR-mediated bioactivation. |

Objective 3: Detect Downstream Biomarkers of Bioactivation

The final validation step involves detecting the predicted downstream consequences of reductive activation: oxidative stress and macromolecular damage.

Protocol 3A: Intracellular ROS/RNS Detection

-

Methodology: Treat cells with the compound at its IC₅₀ concentration. At various time points, load the cells with a fluorescent probe sensitive to oxidative stress, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Analyze the fluorescence intensity using a plate reader, fluorescence microscopy, or flow cytometry.

-

Rationale: A significant increase in fluorescence in treated cells compared to controls would provide direct evidence for the generation of ROS/RNS, the hypothesized cytotoxic effectors.

Protocol 3B: DNA Damage Assessment (Comet Assay)

-

Methodology: Treat cells with the compound. Embed the cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail" that can be visualized with a DNA stain (e.g., SYBR Green) and quantified.

-

Rationale: This assay directly visualizes DNA strand breaks. A positive result would confirm that the compound, likely via its reactive metabolites, is genotoxic, linking the mechanism of bioactivation to a specific, lethal cellular outcome.

Conclusion

While this compound remains an uncharacterized molecule, its chemical structure strongly suggests a mechanism of action rooted in the well-documented bioactivation of nitroaromatic compounds. The proposed pathway involves intracellular enzymatic reduction of the nitro group to generate cytotoxic reactive species that damage DNA and other vital cellular components. The experimental framework detailed in this guide provides a logical and robust strategy to systematically validate this hypothesis, beginning with baseline cytotoxicity assessment and progressing to direct tests of the reductive mechanism and its downstream consequences. Successful validation would not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of nitroaromatic scaffolds in drug discovery and development.

References

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.).

- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. (n.d.). BenchChem.

- Timeline showing the nitroaromatic drugs approved until 2023. (n.d.).

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.

- Assessing the Specificity of 2-Nitro-5-piperidinophenol's Biological Activity: A Compar

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH.

- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

- Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (n.d.). Longdom Publishing.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

Sources

- 1. scielo.br [scielo.br]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. svedbergopen.com [svedbergopen.com]

- 5. longdom.org [longdom.org]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-aminobenzoic Acid Esters

Introduction

2-Nitro-5-aminobenzoic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes.[1][2] Their trifunctional nature, featuring an amino group, a nitro group, and a carboxylic acid or ester functionality, provides a versatile platform for complex molecular construction. This guide offers an in-depth exploration of the primary synthetic strategies for preparing 2-nitro-5-aminobenzoic acid esters, focusing on the underlying chemical principles, detailed experimental protocols, and critical process optimization parameters.

Strategic Approaches to Synthesis

The synthesis of 2-nitro-5-aminobenzoic acid esters can be broadly categorized into two main strategic pathways:

-

Direct Esterification: This approach involves the esterification of pre-synthesized 2-nitro-5-aminobenzoic acid.

-

Functional Group Transformation: This strategy begins with a substituted benzoic acid ester, followed by the introduction or modification of the amino and nitro groups to arrive at the target molecule.

The choice between these strategies is often dictated by the availability of starting materials, desired scale of the reaction, and the specific ester group required.

Pathway 1: Direct Esterification of 2-Nitro-5-aminobenzoic Acid

This is a straightforward and common method for preparing esters of 2-nitro-5-aminobenzoic acid. The core of this pathway is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]

Mechanistic Insight

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), it is crucial to either use a large excess of the alcohol or to remove the water formed during the reaction, often through azeotropic distillation.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5]

Experimental Protocol: Synthesis of Methyl 2-Nitro-5-aminobenzoate

Materials:

-

2-Nitro-5-aminobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-nitro-5-aminobenzoic acid and a significant excess of anhydrous methanol.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-nitro-5-aminobenzoate.

-

The crude product can be further purified by recrystallization or column chromatography.

Pathway 2: Functional Group Transformation on a Benzoic Acid Ester Scaffold

This approach offers greater flexibility in synthesizing a variety of esters by starting with a commercially available or easily prepared substituted benzoic acid ester. A common strategy involves the selective reduction of a dinitro-substituted precursor.

Selective Reduction of 2,5-Dinitrobenzoic Acid Esters

A key challenge in this pathway is the chemoselective reduction of one nitro group in the presence of another and an ester functionality.[6] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro groups and the ester, milder and more selective reagents are required.[7] A combination of sodium borohydride (NaBH₄) with a transition metal salt like iron(II) chloride (FeCl₂) has been shown to be effective for the selective reduction of nitro groups in the presence of esters.[6]

Experimental Protocol: Synthesis of Ethyl 2-Nitro-5-aminobenzoate via Selective Reduction

Step 1: Synthesis of Ethyl 2,5-dinitrobenzoate

This precursor can be synthesized by the nitration of ethyl 2-nitrobenzoate or by the esterification of 2,5-dinitrobenzoic acid.[8][9] The esterification would follow a similar procedure to the one described in Pathway 1.

Step 2: Selective Reduction

Materials:

-

Ethyl 2,5-dinitrobenzoate

-

Iron(II) Chloride (FeCl₂)

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve ethyl 2,5-dinitrobenzoate in anhydrous THF.

-

Add iron(II) chloride to the stirred solution at room temperature.[6]

-

Carefully add sodium borohydride portion-wise to the mixture.[6]

-

Stir the resulting solution at room temperature for several hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-nitro-5-aminobenzoate by flash column chromatography on silica gel.[6]

Data Summary and Comparison

| Synthetic Pathway | Key Transformation | Typical Reagents | Advantages | Disadvantages |

| Direct Esterification | Fischer-Speier Esterification | Alcohol, H₂SO₄ (cat.) | Straightforward, one-step process. | Requires pre-synthesis of 2-nitro-5-aminobenzoic acid; equilibrium-limited. |

| Functional Group Transformation | Selective Nitro Reduction | NaBH₄, FeCl₂ | High yields, good chemoselectivity.[6] | Multi-step process, requires careful control of reaction conditions. |

Visualization of Synthetic Pathways

Fischer Esterification Workflow

Caption: Key step in the functional group transformation pathway.

Troubleshooting and Optimization

-

Low Yield in Esterification: If the yield of the Fischer esterification is low, consider using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward. Ensure the alcohol is anhydrous.

-

Incomplete Reduction: In the selective reduction pathway, the stoichiometry of NaBH₄ and the quality of the FeCl₂ are critical. Ensure an inert atmosphere is maintained to prevent side reactions.

-

Purification Challenges: The amino group in the final product can make it slightly polar. A gradient elution in column chromatography, starting with a non-polar solvent system and gradually increasing the polarity, can improve separation.

Conclusion

The synthesis of 2-nitro-5-aminobenzoic acid esters can be effectively achieved through either direct esterification or a functional group transformation approach involving selective reduction. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired ester functionality. Both pathways, when optimized, provide reliable access to these valuable chemical intermediates.

References

- BenchChem. (n.d.). Synthesis of 2-Amino-5-nitrobenzoic Acid. Technical Support Center.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

- BenchChem. (n.d.). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis.

- Zhou, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.

- ChemicalBook. (n.d.). 2-Amino-5-nitrobenzoic acid synthesis.

- (n.d.). A Quick Guide to Reductions in Organic Chemistry.

- Google Patents. (n.d.). Process for the preparation of nitro substitute amino benzoic acid amides. KR810000230B1.

- Chem-Impex. (n.d.). 5-Amino-2-nitrobenzoic acid.

- Google Patents. (n.d.).

- Biosynth. (n.d.). 5-Amino-2-nitrobenzoic acid.

- ChemicalBook. (n.d.).

- Snelling, R., Saavedra, J. Z., Bayrasy, P., Abdollahian, Y., & Singaram, B. (n.d.). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. RSC Publishing.

- ResearchGate. (n.d.).

- GoldBio. (n.d.). 5-Amino-2-nitrobenzoic acid.

- Weissler, A. (n.d.). The Decomposition of 2,5-Dinitrobenzoic Acid by Alkali. ElectronicsAndBooks.

- Google Patents. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.

- ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid.

- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.

- (n.d.). 2,5-dinitrobenzoic acid. Organic Syntheses Procedure.

- PubChem. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis.

- Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (n.d.).

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS.

- Sigma-Aldrich. (n.d.).

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

- (2021). 3: Esterification (Experiment). Chemistry LibreTexts.

- (n.d.). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.

- Irani, N., et al. (2015). Esterification of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 7(10), 677-692.

- PubChem. (n.d.). 2,5-Dinitrobenzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. iajpr.com [iajpr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. acs.org [acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationships of Methyl 2-nitro-5-piperidinobenzenecarboxylate Structural Analogs

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the convergence of specific pharmacophores within a single molecular architecture often heralds the emergence of novel therapeutic agents. The Methyl 2-nitro-5-piperidinobenzenecarboxylate core represents such a confluence, marrying the well-established biological relevance of the piperidine moiety with the electronically distinct properties of a nitroaromatic system. The piperidine ring is a ubiquitous feature in numerous pharmaceuticals, lauded for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with diverse biological targets.[1] Concurrently, the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic character of the aromatic ring and is a known pharmacophore in various antimicrobial and antiprotozoal agents.[1] This guide provides a comprehensive exploration of the structural analogs of this compound, offering a deep dive into their synthesis, potential biological activities, and the nuanced structure-activity relationships that govern their therapeutic promise.

The Architectural Blueprint: Deconstructing the Core Scaffold

The this compound scaffold is characterized by three key components, each offering opportunities for synthetic modification to modulate biological activity:

-

The Nitro-Substituted Benzene Ring: The position and presence of the nitro group are critical. Its strong electron-withdrawing nature can influence the reactivity of the entire molecule and its interactions with biological macromolecules.

-

The Piperidine Moiety: This saturated heterocycle can be functionalized at various positions to alter its steric bulk, lipophilicity, and hydrogen bonding capacity.

-

The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, potentially impacting the compound's solubility and target engagement.

The strategic combination and modification of these components form the basis for exploring the chemical space around this scaffold and identifying analogs with enhanced potency and selectivity.

Synthetic Strategies: Building the Analogs